

An In-depth Technical Guide to 4'-Chloro-3,4-dihydroxybenzophenone

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Compound of Interest

Compound Name:	(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone
Cat. No.:	B140492

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3,4-dihydroxybenzophenone is a substituted benzophenone that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural features, combining a chlorinated phenyl ring and a catechol moiety, suggest potential for various biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 4'-Chloro-3,4-dihydroxybenzophenone, with a focus on presenting clear, actionable data for research and development professionals.

Chemical Properties

4'-Chloro-3,4-dihydroxybenzophenone, with the CAS Number 134612-84-3, is a solid, typically appearing as a powder.^[1] Its chemical structure and fundamental properties are summarized in the tables below.

Table 1: General Chemical Properties

Property	Value	Reference(s)
IUPAC Name	(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone	[2]
CAS Number	134612-84-3	[1]
Molecular Formula	C ₁₃ H ₉ ClO ₃	[1]
Molecular Weight	248.66 g/mol	[1]
Appearance	Powder	[1][3]
Purity	≥99.0%	[1]

Table 2: Physical and Chemical Data

Property	Value	Reference(s)
Melting Point	190°C	
Boiling Point	468.77°C at 760 mmHg	[1]
Density	1.41 g/cm ³	[1]
Flash Point	237.3°C	[1]
Solubility	Data not readily available.	

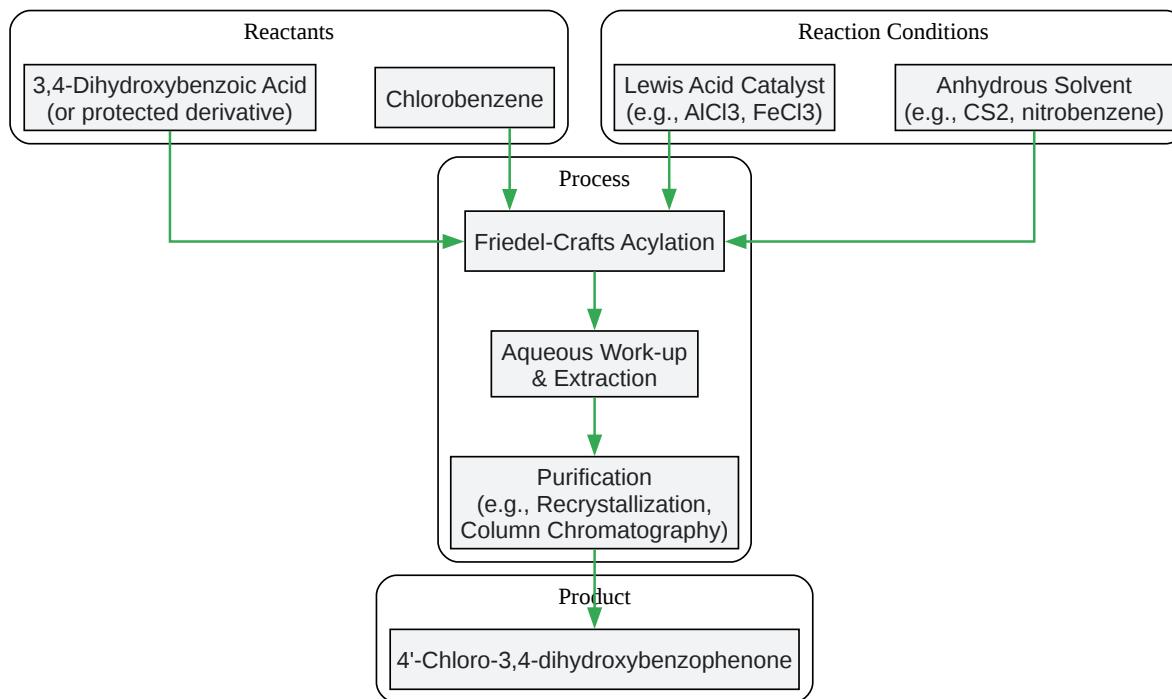
Synthesis and Experimental Protocols

The synthesis of 4'-Chloro-3,4-dihydroxybenzophenone can be achieved through various synthetic routes, with Friedel-Crafts acylation being a common strategy for the formation of the benzophenone core.

General Synthesis Approach: Friedel-Crafts Acylation

A plausible and frequently utilized method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 4'-Chloro-3,4-dihydroxybenzophenone, this could involve the reaction of 3,4-dihydroxybenzoic acid or a protected derivative with chlorobenzene.

Experimental Workflow: Conceptual Friedel-Crafts Acylation

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Caption: Conceptual workflow for the synthesis of 4'-Chloro-3,4-dihydroxybenzophenone via Friedel-Crafts acylation.

A reported method for the preparation of 4'-Chloro-3,4-dihydroxybenzophenone involves the demethylation of 4'-chloro-4-hydroxy-3-methoxybenzophenone.^[4] This reaction is typically carried out using a demethylating agent such as hydrobromic acid in a suitable solvent system like aqueous acetic acid, followed by refluxing.^[4]

Biological Activity and Signaling Pathways

4'-Chloro-3,4-dihydroxybenzophenone has been identified as an inhibitor of protein tyrosine kinases.^[4] Protein tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer.

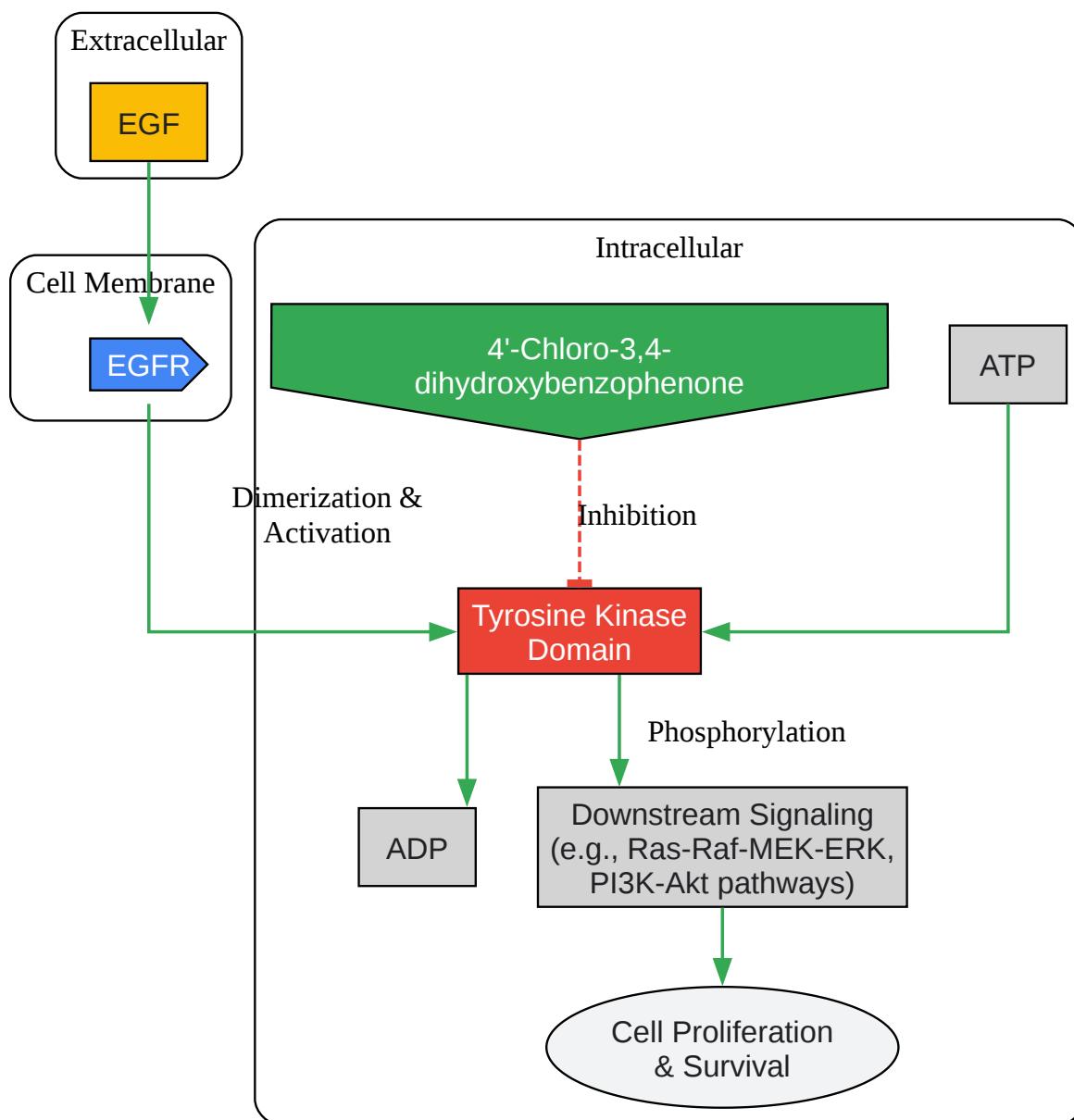
While the specific tyrosine kinase(s) inhibited by 4'-Chloro-3,4-dihydroxybenzophenone and the detailed mechanism of action are not yet fully elucidated in publicly available literature, its structural similarity to other known kinase inhibitors suggests it may compete with ATP for binding to the kinase domain of the enzyme.

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

As a putative tyrosine kinase inhibitor, 4'-Chloro-3,4-dihydroxybenzophenone would likely exert its effects by blocking the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

A key signaling pathway often targeted by tyrosine kinase inhibitors is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events leading to cell growth and proliferation.

Conceptual EGFR Signaling Pathway and Potential Point of Inhibition



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Caption: Hypothesized inhibition of the EGFR signaling pathway by 4'-Chloro-3,4-dihydroxybenzophenone.

Spectral Data

At present, publicly accessible, verified spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) specifically for 4'-Chloro-3,4-dihydroxybenzophenone (CAS 134612-84-3) is limited. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of this compound to confirm its identity and purity. The spectral data for the closely related but distinct compound, 4-Chloro-4'-hydroxybenzophenone, is often misattributed and should be used with caution.

Conclusion

4'-Chloro-3,4-dihydroxybenzophenone is a compound with established chemical properties and a noted potential as a protein tyrosine kinase inhibitor. While detailed experimental protocols and comprehensive spectral and biological data are still emerging, this guide provides a foundational understanding for researchers. Further investigation into its specific biological targets and mechanism of action is warranted to fully explore its therapeutic potential in drug development. The provided conceptual frameworks for its synthesis and potential biological activity serve as a starting point for future research endeavors.

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